REACTION_CXSMILES
|
[CH2:1]([N:4]([CH2:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][N:10]1[CH2:15][CH2:16][NH:17][C:18]([N:20]1[C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][C:25]=2[C:24](=[O:31])[NH:23][C:22]2[CH:32]=[CH:33][CH:34]=[N:35][C:21]1=2)=[O:19])[CH2:5][CH2:6][CH3:7])[CH2:2][CH3:3].[CH3:36][S:37]([OH:40])(=[O:39])=[O:38]>C(#N)C.C(OCC)(=O)C>[CH3:36][S:37]([OH:40])(=[O:39])=[O:38].[CH2:1]([N:4]([CH2:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][N:10]1[CH2:15][CH2:16][NH:17][C:18]([N:20]1[C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][C:25]=2[C:24](=[O:31])[NH:23][C:22]2[CH:32]=[CH:33][CH:34]=[N:35][C:21]1=2)=[O:19])[CH2:5][CH2:6][CH3:7])[CH2:2][CH3:3] |f:4.5|
|
Name
|
|
Quantity
|
56.2 g
|
Type
|
reactant
|
Smiles
|
C(CC)N(CCC)CC1N(CCCC1)CCNC(=O)N1C2=C(NC(C3=C1C=CC=C3)=O)C=CC=N2
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
74 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
whilst cooling with ice
|
Type
|
CUSTOM
|
Details
|
After removal of the ice bath the mixture
|
Type
|
ADDITION
|
Details
|
574 ml of acetic acid were added dropwise to the now clear solution
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
to cool to 40° C.
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours at this temperature
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
heated up to 50° C.
|
Type
|
ADDITION
|
Details
|
280 ml of ethyl acetate were again slowly added dropwise
|
Type
|
CUSTOM
|
Details
|
after removal of the heating bath the mixture
|
Type
|
STIRRING
|
Details
|
was stirred for 2 hours at ambient temperature
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
finally the crystals formed
|
Type
|
WASH
|
Details
|
After washing with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
drying in a circulating air dryer, 64.0 g (95% of theory) of colourless crystals
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Reaction Time |
14 h |
Name
|
|
Type
|
|
Smiles
|
CS(=O)(=O)O.C(CC)N(CCC)CC1N(CCCC1)CCNC(=O)N1C2=C(NC(C3=C1C=CC=C3)=O)C=CC=N2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([N:4]([CH2:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][N:10]1[CH2:15][CH2:16][NH:17][C:18]([N:20]1[C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][C:25]=2[C:24](=[O:31])[NH:23][C:22]2[CH:32]=[CH:33][CH:34]=[N:35][C:21]1=2)=[O:19])[CH2:5][CH2:6][CH3:7])[CH2:2][CH3:3].[CH3:36][S:37]([OH:40])(=[O:39])=[O:38]>C(#N)C.C(OCC)(=O)C>[CH3:36][S:37]([OH:40])(=[O:39])=[O:38].[CH2:1]([N:4]([CH2:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][N:10]1[CH2:15][CH2:16][NH:17][C:18]([N:20]1[C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][C:25]=2[C:24](=[O:31])[NH:23][C:22]2[CH:32]=[CH:33][CH:34]=[N:35][C:21]1=2)=[O:19])[CH2:5][CH2:6][CH3:7])[CH2:2][CH3:3] |f:4.5|
|
Name
|
|
Quantity
|
56.2 g
|
Type
|
reactant
|
Smiles
|
C(CC)N(CCC)CC1N(CCCC1)CCNC(=O)N1C2=C(NC(C3=C1C=CC=C3)=O)C=CC=N2
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
74 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
whilst cooling with ice
|
Type
|
CUSTOM
|
Details
|
After removal of the ice bath the mixture
|
Type
|
ADDITION
|
Details
|
574 ml of acetic acid were added dropwise to the now clear solution
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
to cool to 40° C.
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours at this temperature
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
heated up to 50° C.
|
Type
|
ADDITION
|
Details
|
280 ml of ethyl acetate were again slowly added dropwise
|
Type
|
CUSTOM
|
Details
|
after removal of the heating bath the mixture
|
Type
|
STIRRING
|
Details
|
was stirred for 2 hours at ambient temperature
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
finally the crystals formed
|
Type
|
WASH
|
Details
|
After washing with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
drying in a circulating air dryer, 64.0 g (95% of theory) of colourless crystals
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Reaction Time |
14 h |
Name
|
|
Type
|
|
Smiles
|
CS(=O)(=O)O.C(CC)N(CCC)CC1N(CCCC1)CCNC(=O)N1C2=C(NC(C3=C1C=CC=C3)=O)C=CC=N2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |